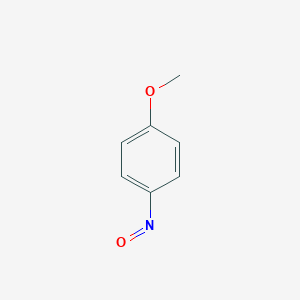

1-Methoxy-4-nitrosobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-methoxy-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSDPIZGIWNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164808 | |

| Record name | Anisole, p-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-21-8 | |

| Record name | 1-Methoxy-4-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisole, p-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisole, p-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-4-nitrosobenzene: Properties, Synthesis, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 1-methoxy-4-nitrosobenzene (also known as p-nitrosoanisole), a compound of increasing interest in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, provide a detailed experimental protocol for its synthesis, explore its characteristic reactivity, and discuss its relevance to drug development professionals.

Core Chemical and Physical Properties

This compound is an aromatic organic compound featuring a methoxy group and a nitroso group in a para orientation on a benzene ring. This substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity and potential applications.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | p-Nitrosoanisole, 4-Nitrosoanisole, Anisole, p-nitroso- | |

| CAS Number | 1516-21-8 | |

| Appearance | Typically a yellow to green crystalline solid |

Physicochemical Properties

Quantitative physical data for this compound is less commonly reported than for its nitro analogue, 1-methoxy-4-nitrobenzene. The following table presents available data and notes the important distinction from its more oxidized counterpart.

| Property | Value (this compound) | Comparative Value (1-Methoxy-4-nitrobenzene) | Source(s) |

| Melting Point | Not consistently reported; expected to be lower than the nitro analogue. | 51-53 °C | |

| Boiling Point | Not well-documented; may decompose upon heating. | 260 °C | |

| Solubility | Limited solubility in water; more soluble in organic solvents. | Moderately soluble in ethanol and acetone; low solubility in water. | |

| XLogP3 | 1.6 | 2.03 |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the oxidation of its corresponding aniline derivative, p-anisidine (4-methoxyaniline). This approach offers good yields and relatively high purity of the final product.

Synthetic Pathway: Oxidation of p-Anisidine

The overall transformation involves the selective oxidation of the amino group of p-anisidine to a nitroso group. This can be achieved using various oxidizing agents, with hydrogen peroxide catalyzed by a molybdenum salt being an effective and relatively green option.[1]

Sources

Whitepaper: Synthesis of 1-Methoxy-4-nitrosobenzene via Oxidation of 4-Methoxyaniline

An in-depth technical guide by a Senior Application Scientist.

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-methoxy-4-nitrosobenzene, a valuable synthetic intermediate, from the starting material 4-methoxyaniline (p-anisidine). The core of this synthesis is the potent oxidation of the aromatic amine functionality using peroxymonosulfuric acid, commonly known as Caro's acid. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, mechanistic insights, and critical safety considerations essential for successful and safe execution. The guide is intended for an audience of researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction and Synthetic Strategy

This compound (also known as 4-nitrosoanisole) is an organic compound characterized by a nitroso group (-N=O) positioned para to a methoxy group on a benzene ring. Its unique electronic structure makes it a versatile building block in organic synthesis, particularly in the formation of azo compounds, N-heterocycles, and as a spin-trapping agent in mechanistic studies.

The synthesis route detailed herein involves the direct oxidation of the amino group of 4-methoxyaniline. While various oxidizing agents can achieve this transformation, Caro's acid (H₂SO₅) is a particularly effective, albeit aggressive, choice. It is typically prepared in situ from the reaction of concentrated sulfuric acid and hydrogen peroxide. The electron-donating nature of the para-methoxy group in the starting material activates the ring, but the primary reaction site for this oxidation is the nucleophilic nitrogen atom of the amine. Careful control of reaction conditions, especially temperature, is paramount to prevent over-oxidation to the corresponding nitro compound (1-methoxy-4-nitrobenzene) and to minimize the formation of polymeric side products.

Reaction Mechanism: The Role of Caro's Acid

The oxidation of an aniline to a nitroso compound using Caro's acid is a multi-step process. The key oxidant, peroxymonosulfuric acid, contains a peroxide bond (-O-O-) which is highly electrophilic.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the terminal, electron-deficient oxygen atom of Caro's acid.

-

Proton Transfer & Intermediate Formation: A series of proton transfers occurs, leading to the formation of a hydroxylamine intermediate (N-(4-methoxyphenyl)hydroxylamine) and the elimination of a molecule of sulfuric acid.

-

Oxidation of the Hydroxylamine: The hydroxylamine intermediate is more susceptible to oxidation than the starting aniline. A second equivalent of Caro's acid oxidizes the hydroxylamine.

-

Dehydration: The resulting intermediate readily eliminates a molecule of water to yield the final product, this compound.

Caption: Proposed mechanistic pathway for the oxidation of 4-methoxyaniline.

Detailed Experimental Protocol

This protocol is based on established methods for the oxidation of anilines.[1][2] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Required Purity | Typical Quantity | Supplier |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | >98% | 12.3 g (0.10 mol) | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% (conc.) | 30 mL (~0.55 mol) | Fisher Scientific |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aq. soln. | 11.3 mL (~0.11 mol) | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Reagent Grade | 200 mL | EMD Millipore |

| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | As needed for recrystallization | Pharmco-Aaper |

| Deionized Water | H₂O | 18.02 | N/A | As needed | In-house |

| Ice | H₂O (s) | 18.02 | N/A | As needed | In-house |

Workflow Visualization

Caption: Overall experimental workflow for the synthesis.

Part 1: In-Situ Preparation of Caro's Acid (Oxidizing Agent)

Causality: Caro's acid is unstable and potentially explosive, so it is never isolated and must be prepared fresh for immediate use.[3] The preparation is highly exothermic; therefore, maintaining a low temperature is critical to prevent its decomposition and ensure safety.

-

Place a 250 mL beaker in a large ice-salt bath.

-

Add 30 mL of concentrated sulfuric acid to the beaker and allow it to cool to below 5 °C.

-

While monitoring the temperature closely with a low-temperature thermometer, begin the slow, dropwise addition of 11.3 mL of 30% hydrogen peroxide.

-

CRITICAL STEP: Vigorously stir the mixture throughout the addition. The rate of addition must be controlled such that the internal temperature never exceeds 10 °C .

-

After the addition is complete, allow the freshly prepared Caro's acid solution to stir in the ice bath for an additional 15 minutes before use.

Part 2: Oxidation of 4-Methoxyaniline

Causality: The oxidation is rapid and exothermic. Adding the aniline solution to the cold acid helps dissipate heat and maintain control. The aniline is dissolved in a portion of the acid to ensure it is protonated, which can help moderate the reaction.

-

In a separate 500 mL flask equipped with a magnetic stirrer and placed in a separate ice-salt bath, dissolve 12.3 g (0.10 mol) of 4-methoxyaniline in 50 mL of diethyl ether.

-

Begin the slow, dropwise addition of the cold Caro's acid solution (from Part 1) to the stirred 4-methoxyaniline solution.

-

CRITICAL STEP: Maintain the reaction temperature between 0 and 5 °C throughout the addition. The solution will typically turn a deep green or brown-green color.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60-90 minutes to ensure completion. Monitor the reaction by TLC if desired (a less polar spot should appear for the product).

Part 3: Work-up and Isolation

Causality: Pouring the reaction mixture onto a large volume of ice serves two purposes: it safely quenches any remaining Caro's acid and precipitates the water-insoluble organic product. Thorough washing is required to remove residual acid.

-

Fill a 1 L beaker with approximately 500 g of crushed ice.

-

Slowly and carefully pour the reaction mixture from Part 2 into the beaker of ice with steady stirring.

-

A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake extensively with copious amounts of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove all traces of acid.

-

Press the solid as dry as possible on the funnel. The crude product is often a greenish or brownish solid.

Part 4: Purification

Causality: Recrystallization is a standard method for purifying solid organic compounds. Ethanol is a suitable solvent as the nitroso compound has moderate solubility in hot ethanol and low solubility in cold ethanol. Sublimation is also an effective method for purifying nitrosoarenes.[1]

-

Transfer the crude, air-dried solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator.

-

The final product, this compound, should be a dark green solid.[4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value / Observation | Source |

| Appearance | Dark green low-melting solid or liquid | [4] |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molar Mass | 137.14 g/mol | [3] |

| ¹H NMR | Predicted: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), one singlet for the methoxy protons (approx. 3.9 ppm). | N/A |

| ¹³C NMR | A spectrum is available for reference in the SpectraBase database. | [3] |

| FT-IR (KBr) | Predicted: Ar-O-C stretch (~1250 cm⁻¹), N=O stretch (~1500 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹). | N/A |

Safety and Hazard Management

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

4-Methoxyaniline: Fatal if swallowed, in contact with skin, or if inhaled.[5] It is a suspected carcinogen and can cause damage to organs through prolonged exposure.[5] Handle only in a fume hood with appropriate gloves and respiratory protection.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always add acid to water, never the other way around.

-

30% Hydrogen Peroxide: Strong oxidizer. Contact with other materials may cause fire. Causes severe skin burns and eye damage.

-

Caro's Acid (H₂SO₅): A powerful, corrosive, and potentially explosive oxidizing agent, especially in the presence of organic compounds.[3] Temperature control during its preparation and use is the most critical safety parameter. Never store this solution.

-

Personal Protective Equipment (PPE): A chemical-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles are mandatory at all times.[6] All operations must be performed within a chemical fume hood.[6]

-

Waste Disposal: The aqueous filtrate from the product isolation should be neutralized carefully with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Organic waste solvents should be collected in a designated halogen-free waste container.

References

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement.

-

Coleman, G. H., McCloskey, C. M., & Stuart, F. A. (n.d.). Nitrosobenzene. Organic Syntheses, Coll. Vol. 3, p. 668 (1955); Vol. 25, p. 80 (1945).

-

ECHEMI. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved January 13, 2026, from

-

MOLBASE. (2011, February 16). 1-(4-methoxyphenyl)-4-nitrobenzene. Retrieved January 13, 2026, from

-

Hartman, W. W., & Roll, L. J. (n.d.). N-Nitrosomethylaniline. Organic Syntheses, Coll. Vol. 2, p. 460 (1943); Vol. 11, p. 86 (1931).

-

Defoin, A. (2004). Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts. Synthesis, 2004(05), 706-710.

-

Organic Chemistry Portal. (n.d.). Nitroso compound synthesis by oxidation. Retrieved January 13, 2026, from

-

Stenutz. (n.d.). 1-methoxy-4-methyl-2-nitrobenzene. Retrieved January 13, 2026, from

-

Ehrenfeld, L., & Puterbaugh, M. (n.d.). o-NITROANILINE. Organic Syntheses, Coll. Vol. 1, p. 388 (1941); Vol. 9, p. 64 (1929).

-

Olivo, G., et al. (2018). Untangling the catalytic importance of the Se oxidation state in organoselenium-mediated oxygen-transfer reactions: the conversion of aniline to nitrobenzene. Catalysis Science & Technology, 8(19), 4937-4945.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15197, this compound. Retrieved January 13, 2026, from .

-

Brainly.in. (2020, July 14). How does aniline reacts with peroxymonosulphuric acid.

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.

-

Wiley-VCH GmbH. (n.d.). 1-Methoxy-4-nitrobenzene. SpectraBase. Retrieved January 13, 2026, from

-

BOC Sciences. (n.d.). This compound. Retrieved January 13, 2026, from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. brainly.in [brainly.in]

- 3. This compound | C7H7NO2 | CID 15197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Electron-withdrawing effects of the nitroso group in aromatic compounds

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitroso Group in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroso group (–N=O) is a potent, yet nuanced, functional group in organic chemistry, particularly in the context of aromatic systems. Its profound electron-withdrawing capabilities significantly modulate the chemical reactivity, acidity, basicity, and spectroscopic properties of the aromatic ring to which it is attached. This guide provides a comprehensive exploration of the dual electronic nature of the nitroso group, dissecting its strong –I (inductive) and –R (resonance) effects. We will delve into the mechanistic underpinnings of its influence on electrophilic and nucleophilic aromatic substitution, its impact on the pKa of phenols and anilines, and the standard methodologies for quantifying these effects. This document serves as a technical resource for professionals in chemical research and drug development, offering field-proven insights and validated protocols to harness or mitigate the effects of this powerful functional group.

The Dichotomous Electronic Nature of the Aromatic Nitroso Group

The nitroso group exerts a powerful electron-withdrawing effect on aromatic rings, a consequence of two distinct electronic mechanisms: the inductive effect (–I) and the resonance effect (–R). Understanding the interplay of these two factors is critical to predicting the behavior of nitroso-aromatic compounds.

The Inductive Effect (–I)

The nitrogen and oxygen atoms of the nitroso group are both highly electronegative. This creates a strong dipole moment, with the nitrogen atom pulling electron density away from the attached aromatic ring through the sigma (σ) bond framework. This through-bond polarization is known as the inductive effect. The –I effect of the nitroso group is significant and deactivates the entire aromatic ring towards electrophilic attack by reducing its electron density.

The Resonance Effect (–R)

The nitroso group's ability to participate in resonance further depletes electron density from the aromatic ring. The nitrogen atom can accept a pair of π-electrons from the ring, creating resonance structures where a positive charge is delocalized onto the ortho and para positions. This –R effect is particularly strong and is the primary determinant of the group's directing properties.

Caption: Resonance structures of nitrosobenzene.

This delocalization makes the ortho and para positions significantly more electron-deficient than the meta position. Consequently, the nitroso group is a powerful deactivating group but directs incoming electrophiles to the meta position, where the electron density is comparatively higher.

Impact on Aromatic Reactivity

The strong electron-withdrawing nature of the nitroso group has profound consequences for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Nitroso-substituted aromatic compounds are highly deactivated towards EAS. The rate of reaction is significantly slower compared to benzene. For instance, the nitration of nitrosobenzene is substantially slower than that of benzene. The incoming electrophile will predominantly add to the meta position. This is a direct consequence of the resonance effect, which places a partial positive charge on the ortho and para positions, destabilizing the Wheland intermediate (arenium ion) that would form upon attack at these sites. Meta attack avoids placing the positive charge of the intermediate adjacent to the positively polarized carbon bearing the nitroso group.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the nitroso group strongly activates the aromatic ring towards NAS, particularly when positioned ortho or para to a leaving group (e.g., a halide). The electron-withdrawing nitroso group stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. This stabilization is most effective when the nitroso group is at the ortho or para position, as the negative charge can be delocalized onto the oxygen atom of the nitroso group via resonance.

Caption: SNAr mechanism for a nitroso-substituted aryl halide.

Quantitative Assessment: The Hammett Equation

The electronic effect of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. The equation is:

log(k/k0) = σρ

where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, σ (sigma) is the substituent constant, and ρ (rho) is the reaction constant. The σ value is a measure of the electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group.

The nitroso group possesses large, positive Hammett σ values, confirming its strong electron-withdrawing character.

| Substituent | σm | σp | Source |

| –N=O | +0.71 | +0.78 | |

| –NO2 | +0.71 | +0.78 | |

| –CN | +0.56 | +0.66 | |

| –H | 0.00 | 0.00 |

Table 1: Hammett constants for selected electron-withdrawing groups.

Interestingly, the σ values for the nitroso group are comparable to those of the nitro group (–NO2), highlighting its exceptional electron-withdrawing strength.

Influence on Acidity and Basicity

The electron-withdrawing effects of the nitroso group significantly impact the acidity of phenols and the basicity of anilines.

Acidity of Nitrosophenols

A nitroso group attached to a phenol ring dramatically increases its acidity (lowers the pKa). By withdrawing electron density, it stabilizes the resulting phenoxide anion. This stabilization is most pronounced for p-nitrosophenol, where the negative charge can be delocalized onto the nitroso group through resonance. In fact, p-nitrosophenol is acidic enough to be more accurately described as quinone monoxime, existing in equilibrium with its tautomeric form.

| Compound | pKa | Source |

| Phenol | 9.95 | |

| m-Nitrosophenol | ~6.5 | |

| p-Nitrosophenol | 6.48 |

Table 2: pKa values for phenol and nitrosophenols.

Basicity of Nitrosoanilines

Conversely, a nitroso group decreases the basicity of anilines. The lone pair of electrons on the amino group's nitrogen is delocalized into the aromatic ring. The electron-withdrawing nitroso group further pulls this electron density away, making the lone pair less available to accept a proton. This effect significantly reduces the pKa of the corresponding anilinium ion.

Experimental Protocols for Characterization

Validating and quantifying the electronic effects of the nitroso group relies on a suite of well-established analytical techniques.

Protocol: pKa Determination via UV-Vis Spectrophotometry

This protocol outlines the determination of the pKa of a nitrosophenol by monitoring the change in its UV-Vis absorbance as a function of pH. The acidic (phenol) and basic (phenoxide) forms of the compound have distinct absorption spectra.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of the nitrosophenol in a suitable solvent (e.g., ethanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range of at least 3 pH units centered around the expected pKa.

-

Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration is appropriate for UV-Vis analysis (absorbance typically < 1.5).

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 250 nm to 500 nm) for each sample.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated species.

-

Plot the absorbance at the λmax of the phenoxide form as a function of pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide direct insight into the electron density at specific positions on the aromatic ring. The chemical shifts of aromatic protons and carbons are highly sensitive to the electronic environment. In nitroso-substituted aromatics, the protons and carbons at the ortho and para positions will be significantly deshielded (shifted downfield to higher ppm) compared to those at the meta position, providing direct experimental evidence of the –R effect.

Conclusion

The nitroso group is a formidable electron-withdrawing substituent whose influence on aromatic systems is comparable to the well-studied nitro group. Its potent inductive and resonance effects profoundly deactivate the ring towards electrophilic attack while strongly activating it for nucleophilic substitution. These properties translate into a marked increase in the acidity of phenols and a decrease in the basicity of anilines. For the medicinal chemist and materials scientist, a thorough understanding and quantitative characterization of these effects, through methodologies like Hammett analysis and pKa determination, are essential for the rational design of molecules with tailored electronic properties and reactivity profiles.

References

-

Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

-

Brouwer, H., & Stothers, J. B. (1972). 13C NMR studies. XX. Tautomerism in p-nitrosophenols and related quinone monoximes. Canadian Journal of Chemistry, 50(5), 601-605. [Link]

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press. [Link]

Early research and discovery of aromatic nitroso compounds

An In-Depth Technical Guide to the Early Research and Discovery of Aromatic Nitroso Compounds

Introduction: The Dawn of Nitroso Chemistry

In the landscape of organic chemistry, aromatic nitroso compounds (Ar-N=O) represent a fascinating class of molecules whose vibrant colors and unique reactivity captured the attention of chemists in the latter half of the 19th century. These compounds, positioned at an intermediate oxidation state between aromatic amines (Ar-NH₂) and nitro compounds (Ar-NO₂), proved to be not only synthetic curiosities but also pivotal intermediates in the burgeoning dye industry and in the development of mechanistic organic chemistry. Their discovery was not a singular event but a series of foundational contributions that unveiled novel synthetic pathways and intriguing molecular transformations.

This guide provides a detailed exploration of the seminal research that established the field of aromatic nitroso chemistry. We will delve into the initial synthetic hurdles, the landmark discoveries by pioneering chemists like Baeyer, Fischer, and Hepp, and the fundamental reactions that defined the early understanding of these compounds. For the modern researcher, this historical context offers critical insights into the fundamental reactivity of the C-N=O group, a functional motif of continued relevance in materials science, organic synthesis, and medicinal chemistry.[1][2]

Chapter 1: The First Synthesis - Baeyer's Organometallic Approach

The story of aromatic nitroso compounds begins in 1874 with Adolf von Baeyer, a titan of organic chemistry. Prior to his work, the nitroso group was known in aliphatic chemistry, but its aromatic counterpart remained elusive. Baeyer's breakthrough was not through the oxidation or reduction of common aniline or nitrobenzene derivatives, but through a novel organometallic route. He demonstrated that nitrosobenzene could be prepared from the reaction of diphenylmercury with nitrosyl bromide.[1][2][3]

This choice of reagents was insightful; the use of an organometallic compound provided a nucleophilic phenyl group that could attack the electrophilic nitrosyl agent, while the mercury served as a good leaving group. This reaction, a form of nitrosative demetalation, was a landmark achievement, providing the first verifiable sample of an aromatic C-nitroso compound and opening the door for further investigation.[1][3]

Caption: Adolf von Baeyer's first synthesis of nitrosobenzene in 1874.

Chapter 2: Emergence of Oxidative and Reductive Pathways

While Baeyer's method was groundbreaking, it was not practical for widespread use due to the toxicity and cost of organomercury compounds. The chemical community quickly sought more accessible routes, focusing on the logical precursors: aromatic amines and nitro compounds.

Controlled Oxidation of Aromatic Amines

The oxidation of a primary aromatic amine to a nitroso compound is a delicate process, as over-oxidation readily yields the corresponding nitro derivative. The key was finding an oxidizing agent potent enough to react with the amine but controllable enough to halt the reaction at the intermediate nitroso stage. The first widely successful oxidant employed for this purpose was Caro's acid (peroxomonosulfuric acid, H₂SO₅).[1][3] In a series of studies around the turn of the 20th century, chemists like Eugen Bamberger extensively used Caro's acid to prepare a variety of substituted nitrosobenzenes from anilines.[1] This method became a standard for many years.

Later, other reagents such as peracetic acid were also found to be effective for this transformation, further expanding the synthetic toolkit.[1][4]

Reduction of Nitro Compounds

The reverse approach, the reduction of nitroarenes, also presented a challenge: stopping the reduction at the nitroso stage before proceeding to the hydroxylamine and fully reduced amine. A common early method involved the initial reduction of a nitroarene, like nitrobenzene, to the corresponding N-arylhydroxylamine, typically using zinc dust and an ammonium chloride solution.[4] The isolated hydroxylamine could then be carefully oxidized to the nitroso compound using a mild oxidizing agent like sodium dichromate in sulfuric acid.[4] This two-step sequence provided a reliable and scalable alternative to direct oxidation of anilines.

Caption: Key oxidative and reductive routes to aromatic nitroso compounds.

Chapter 3: The Fischer-Hepp Rearrangement - A Mechanistic Puzzle

One of the most significant discoveries in early nitroso chemistry was the Fischer-Hepp rearrangement, reported in 1886 by Otto Fischer and Eduard Hepp.[5][6] They observed that treating an N-nitroso secondary aromatic amine (a nitrosamine) with hydrochloric acid caused the nitroso group to migrate from the nitrogen atom to the para position of the aromatic ring, forming a C-nitroso compound.[3][5]

This reaction was of immense practical importance because it provided a pathway to para-nitrosoanilines, which could not be synthesized by direct nitrosation of secondary anilines.[5][6] The causality behind the experimental choice of hydrochloric acid was notable; the reaction yielded good results with HCl or HBr, but was often much less efficient with other acids, hinting at a specific role for the halide ion.[5] While the exact mechanism was debated for many years, evidence eventually pointed towards an intramolecular process, making it a classic example of an electrophilic aromatic substitution rearrangement.[5]

Caption: The Fischer-Hepp rearrangement of an N-nitrosoamine.

Chapter 4: Physical Properties and the Monomer-Dimer Equilibrium

Early researchers quickly noted the distinctive physical properties of aromatic nitroso compounds. Many are deep green or blue in their monomeric form but exist as pale yellow or colorless solids.[7][8] This phenomenon is due to a monomer-dimer equilibrium. In solution or at higher temperatures, the intensely colored monomer (Ar-N=O) is favored.[7] In the solid state, they typically exist as the dimer, an azobenzene N,N'-dioxide, which can exist as cis and trans isomers.[7][8] This dynamic equilibrium is a defining characteristic of nitrosoarenes and was an early indicator of the unusual electronic nature of the nitroso group.

Experimental Protocol: Synthesis of Nitrosobenzene via Reduction and Oxidation

This protocol is based on the classic and reliable method described in Organic Syntheses, which exemplifies the two-step approach to preparing nitrosobenzene from nitrobenzene.[4]

Part A: Reduction of Nitrobenzene to β-Phenylhydroxylamine

-

Setup: In a large vessel (e.g., a 5-gallon crock) equipped with a vigorous mechanical stirrer, prepare a solution of 150 g of ammonium chloride in 5 liters of water.

-

Addition of Nitrobenzene: Add 250 mL (2.44 moles) of nitrobenzene to the ammonium chloride solution.

-

Reduction: While stirring vigorously, add 372 g (5.15 moles) of 90% zinc dust in small portions over a 5-minute period. The reaction is exothermic, and the temperature will rise.

-

Reaction Monitoring: Continue stirring for an additional 15 minutes after the temperature begins to decrease. The reaction is complete when a spot test with Tollens' reagent shows a positive result for a hydroxylamine.

-

Isolation: Filter the reaction mixture to remove zinc oxide. The filtrate contains the β-phenylhydroxylamine. Proceed immediately to the next step as the product is not very stable.

Part B: Oxidation of β-Phenylhydroxylamine to Nitrosobenzene

-

Preparation: The filtrate from Part A is cooled to 0°C in an ice bath.

-

Acidification: Prepare a cold solution of sulfuric acid (750 mL of concentrated H₂SO₄ with enough ice to bring the temperature to -5°C). Add this acidic solution to the cold phenylhydroxylamine solution with stirring.

-

Oxidation: Prepare an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 mL of water. Add this oxidant solution rapidly to the acidified reaction mixture while stirring.

-

Product Formation: A straw-colored precipitate of nitrosobenzene will form within 2-3 minutes.

-

Isolation and Purification: Collect the crude nitrosobenzene by suction filtration on a Büchner funnel. Wash the solid with 1 liter of cold water, followed by small portions of cold 5% sulfuric acid, and finally more cold water until the washings are colorless.

-

Drying and Storage: Press the product as dry as possible. For final purification, steam distillation can be employed. The purified nitrosobenzene appears as a white solid (the dimer) which melts to a green liquid (the monomer).[4] Store at 0°C, as it has a high vapor pressure and limited stability at room temperature.[4]

Summary of Foundational Discoveries

| Discovery/Method | Principal Researcher(s) | Year | Reaction Type | Significance |

| First Synthesis of Nitrosobenzene | Adolf von Baeyer | 1874 | Nitrosative Demetalation | First confirmed synthesis of an aromatic C-nitroso compound.[1][3] |

| Nitrosation of Phenol | Baeyer & Caro | 1874 | Electrophilic Aromatic Substitution | Produced p-nitrosophenol, demonstrating nitrosation on activated rings.[1][3] |

| Baeyer-Drewson Indigo Synthesis | Baeyer & Drewsen | 1882 | Aldol Condensation | A classic named reaction in dye chemistry starting from a nitroaromatic.[9][10][11] |

| Fischer-Hepp Rearrangement | Otto Fischer & Eduard Hepp | 1886 | Intramolecular Rearrangement | Provided a key route to p-nitroso anilines from N-nitrosoamines.[5][6] |

| Oxidation with Caro's Acid | Eugen Bamberger et al. | ~1898 | Oxidation of Primary Amines | Established a practical and widely used method for synthesizing nitrosoarenes.[1] |

Conclusion

The early investigations into aromatic nitroso compounds laid a critical piece of the foundation of modern organic chemistry. From Baeyer's elegant but impractical organometallic synthesis to the development of robust oxidative methods and the discovery of mechanistically rich rearrangements like the Fischer-Hepp, these initial studies were triumphs of observation, experimental design, and chemical intuition. They not only provided access to a new class of compounds but also posed fundamental questions about reactivity, molecular structure, and reaction mechanisms that would drive chemical research for decades to come. For today's scientists, understanding this history illuminates the core principles that continue to govern the synthesis and behavior of aromatic systems.

References

-

Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(1), 171-206. [Link]

-

Vancik, H. (2013). Aromatic C-nitroso Compounds. Springer Science & Business Media. [Link]

-

Vancik, H. (2014). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Molecules, 19(7), 9534-9559. [Link]

-

Wikipedia. Nitroso. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

MDPI. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. [Link]

-

Wikipedia. Nitrosobenzene. [Link]

-

Coleman, G. H., McCloskey, C. M., & Stuart, F. A. (1955). Nitrosobenzene. Organic Syntheses, Coll. Vol. 3, p.711. [Link]

-

Wikipedia. Fischer–Hepp rearrangement. [Link]

-

Wikipedia. Baeyer–Drewsen indigo synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. The first example of the Fischer–Hepp type rearrangement in pyrimidines. [Link]

-

ResearchGate. Synthesis of Nitroso, Nitro, and Related Compounds. [Link]

-

ResearchGate. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. [Link]

-

Molecules. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. [Link]

-

ResearchGate. Fischer-Hepp rearrangement. [Link]

-

El Tamiz. Chemistry of Blue Jeans: Indigo Synthesis and Dyeing. [Link]

- Google Patents.

-

ChemEurope.com. Fischer-Hepp rearrangement. [Link]

-

ResearchGate. Key transformations of N‐nitrosoanilines. [Link]

Sources

- 1. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fischer-Hepp_rearrangement [chemeurope.com]

- 7. Nitroso - Wikipedia [en.wikipedia.org]

- 8. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 9. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity Patterns of 1-Methoxy-4-nitrosobenzene

Foreword

In the landscape of synthetic organic chemistry, certain reagents distinguish themselves not by their complexity, but by the sheer breadth and elegance of their reactivity. 1-Methoxy-4-nitrosobenzene, also known as 4-nitrosoanisole, is a prime example of such a molecule. At first glance, it is a simple substituted benzene ring, yet the interplay between the electron-donating methoxy group and the versatile nitroso moiety unlocks a rich spectrum of chemical transformations. This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of reactions to explore the underlying principles, the "why" behind its reactivity, and provides field-tested protocols that serve as a reliable starting point for laboratory investigation. We will dissect its core reactivity patterns, from its foundational role in cycloadditions to its utility in forming complex nitrogen-containing scaffolds, providing a comprehensive framework for harnessing its synthetic potential.

Molecular Profile and Synthesis

Structural and Electronic Characteristics

This compound is an aromatic compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a nitroso (-N=O) group in a para configuration.[1] This substitution pattern is critical to its reactivity. The methoxy group is a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. Conversely, the nitroso group is electron-withdrawing.[1] This electronic push-pull system influences the molecule's stability, spectroscopic properties, and reaction pathways.

In the solid state and concentrated solutions, like many nitrosoarenes, it exists in equilibrium with its pale yellow, diamagnetic azodioxy dimer.[2] However, in dilute solutions or upon gentle heating or sublimation, it exists as a distinctive dark green, monomeric species, which is the reactive form in most of the transformations discussed herein.[2]

| Property | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Nitrosoanisole, p-Nitrosoanisole[1][3] |

| CAS Number | 1516-21-8[3][] |

| Molecular Formula | C₇H₇NO₂[1][3] |

| Molecular Weight | 137.14 g/mol [1][3] |

| Appearance | Green crystalline solid (monomer)[1][2] |

Core Synthetic Routes

The preparation of this compound relies on well-established transformations of aniline or nitroarene precursors. The choice of method often depends on the availability of starting materials and the desired scale. The most common and reliable method is the controlled oxidation of the corresponding aniline.

Primary Synthetic Pathway: Oxidation of 4-Methoxyaniline

The oxidation of anilines to nitrosoarenes is a standard transformation that requires careful control to prevent over-oxidation to the corresponding nitro compound.[5][6] Reagents like Caro's acid (peroxymonosulfuric acid) or potassium peroxymonosulfate are effective for this purpose.[2]

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis via Oxidation of 4-Methoxyaniline

-

Trustworthiness: This protocol is designed for self-validation. The distinct color change from the colorless starting material to the deep green product provides an immediate qualitative check of reaction progress. Subsequent purification by steam distillation or sublimation yields a product whose melting point and spectroscopic data can be compared against established values for verification.

-

Preparation of Oxidizing Agent (Caro's Acid): In a flask cooled in an ice-salt bath to 0°C, carefully and slowly add 25 g of finely powdered potassium peroxymonosulfate (Oxone®) to 50 mL of concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10°C. The mixture should be used immediately.

-

Reaction Setup: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 4-methoxyaniline (p-anisidine) in 100 mL of ethanol. Cool the solution to 0°C in an ice bath.

-

Oxidation: Add the freshly prepared Caro's acid dropwise to the stirred aniline solution over 30-45 minutes. The key is to maintain the internal reaction temperature between 0-5°C to minimize the formation of the nitro byproduct. As the reaction proceeds, the solution will develop a deep green color.

-

Quenching and Isolation: After the addition is complete, continue stirring at 0°C for an additional 30 minutes. Pour the reaction mixture slowly onto 500 g of crushed ice. The crude green product will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. For purification, steam distillation is highly effective. The this compound will co-distill with water as a green oil that solidifies upon cooling. Alternatively, the crude product can be purified by sublimation under reduced pressure.

-

Final Product: Collect the purified bright green crystals and dry them under vacuum. The yield is typically in the range of 60-70%. Store the product in a cool, dark place.

Core Reactivity Patterns

The synthetic utility of this compound stems from the electrophilic nature of the nitroso nitrogen atom, making it a target for nucleophiles and an exceptional partner in cycloaddition reactions.

Hetero-Diels-Alder Reaction: The [4+2] Cycloaddition

The most powerful and widely utilized reaction of nitrosoarenes is their participation as a "nitroso dienophile" in the hetero-Diels-Alder (HDA) reaction.[7] This reaction provides a direct and atom-economical route to 3,6-dihydro-1,2-oxazine heterocycles, which are valuable precursors for synthesizing amino alcohols and other complex nitrogenous compounds.[8][9]

-

Mechanistic Causality: The reaction is a concerted, pericyclic [4+2] cycloaddition.[7] The nitroso group's N=O double bond acts as the 2π-electron component (the dienophile), reacting with a conjugated 4π-electron diene. The reaction is thermally allowed and often proceeds under mild conditions, even at room temperature.[9] The presence of the electron-donating methoxy group on the nitrosoarene can influence the reaction rate, though the primary electronic demand is governed by the interaction between the diene's Highest Occupied Molecular Orbital (HOMO) and the nitroso dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[10]

Caption: Mechanism of the Nitroso Hetero-Diels-Alder reaction.

Experimental Protocol: HDA Reaction with 2,3-Dimethyl-1,3-butadiene

-

Self-Validation: This protocol's success is easily monitored by TLC, observing the consumption of the green nitroso compound and the appearance of a new, colorless oxazine adduct spot. The isolated product can be fully characterized by NMR, where the disappearance of the diene signals and the appearance of new signals for the oxazine ring confirm the cycloaddition.

-

Setup: In a 50 mL round-bottom flask, dissolve 1.37 g (10 mmol) of this compound in 20 mL of dichloromethane. The solution should be a clear, deep green.

-

Addition of Diene: To the stirred solution, add 1.23 mL (11 mmol, 1.1 equivalents) of 2,3-dimethyl-1,3-butadiene.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours, which can be visually monitored by the fading of the green color to a pale yellow or colorless solution. Follow the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure, typically colorless or white crystalline oxazine adduct.

Condensation with Active Methylene Compounds

Nitrosoarenes readily condense with carbanions generated from active methylene compounds (e.g., malonates, phenylacetonitrile) in a reaction known as the Ehrlich-Sachs reaction.[2] This transformation is a powerful C-N bond-forming reaction, yielding imines (specifically, anils or Schiff bases).

-

Mechanistic Causality: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic nitrogen atom of the nitroso group. The resulting adduct undergoes dehydration to form the final C=N double bond of the imine. The methoxy group's electron-donating nature slightly tempers the electrophilicity of the nitroso nitrogen but does not inhibit the reaction.

Condensation with Anilines: The Mills Reaction

The reaction of a nitrosoarene with an aniline derivative is known as the Mills reaction, which provides access to unsymmetrically substituted azoxybenzenes.[2] Under reducing conditions or with further steps, these can be converted to the corresponding azo compounds.

-

Mechanistic Causality: This condensation involves the nucleophilic attack of the aniline nitrogen onto the electrophilic nitroso nitrogen. A series of proton transfers and a final dehydration step lead to the formation of the azoxy (-N=N(O)-) linkage. This reaction is fundamental for the synthesis of molecules with the azoxy or azo functional group, which are important in dye chemistry and as molecular switches.

Caption: Logical flow of the Mills Reaction for azoxybenzene synthesis.

Reduction to Amines and Hydroxylamines

The nitroso group is readily reduced. Depending on the reducing agent and conditions, the reduction can be stopped at the hydroxylamine stage or proceed to the fully reduced aniline.

-

Reduction to 4-Methoxyaniline: Strong reducing conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acid (e.g., Sn/HCl), will fully reduce the nitroso group to an amine.[2] This provides a synthetic route back to the precursor of its own synthesis.

-

Reduction to N-(4-methoxyphenyl)hydroxylamine: Milder reducing agents can selectively reduce the nitroso compound to the corresponding arylhydroxylamine. This intermediate is itself a useful synthetic building block.

Safety and Handling

As a Senior Application Scientist, I must stress that robust science is safe science. While this compound is a valuable reagent, its handling requires adherence to strict safety protocols. The related compound, 1-methoxy-4-nitrobenzene, is suspected of causing genetic defects and cancer, and similar precautions should be taken.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable), a lab coat, and safety goggles with side shields.[12][13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a classic reagent that continues to find modern applications. Its reactivity is dominated by the electrophilic nature of its nitroso group, making it a superb dienophile in hetero-Diels-Alder reactions and a reliable condensation partner with nucleophiles. By understanding the electronic interplay of its functional groups and the mechanistic underpinnings of its core reactions, researchers can confidently deploy it to construct complex molecular architectures, particularly nitrogen-containing heterocycles and azo compounds. The protocols and principles outlined in this guide provide a validated foundation for its effective and safe use in the laboratory.

References

- Baudisch, O. (1939). A New Chemical Reaction for the Preparation of o-Nitrosophenols. Science, 90(2332), 235. (Related historical context on nitroso compound synthesis)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- D'Ans, J., & Kneip, A. (1915). Über die Darstellung von Nitrosobenzol und einigen Derivaten. Berichte der deutschen chemischen Gesellschaft, 48(1), 1136-1146. (Historical synthesis methods)

-

Avocado Research Chemicals Ltd. (2014). Safety Data Sheet: 4-Nitroanisole. Retrieved from [Link]

- Ballini, R., & Bosica, G. (1997). A simple and convenient procedure for the oxidation of primary aromatic amines to the corresponding nitroarenes. Tetrahedron Letters, 38(30), 5271-5272. (Relevant to synthesis)

-

Beilstein Journals. (n.d.). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosobenzene. Retrieved from [Link]

-

Georg, G. I., & Chen, Y. (2000). The Nitroso Diels−Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. Journal of the American Chemical Society, 122(41), 10224-10225. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

- Forrester, A. R., & Thomson, R. H. (1966). The Mills reaction. Part I. The reaction of p-benzoquinone with primary and secondary aromatic amines. Journal of the Chemical Society C: Organic, 1844-1848.

-

Australian Government Department of Health. (2023). Evaluation statement: Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

Sources

- 1. This compound (1516-21-8) for sale [vulcanchem.com]

- 2. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H7NO2 | CID 15197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient preparation of nitrosoarenes for the synthesis of azobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]

- 9. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diels-Alder Reaction [organic-chemistry.org]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

Thermochemical Data for Substituted Nitrobenzenes: From Experimental Determination to Computational Prediction

An In-depth Technical Guide:

Abstract

Substituted nitrobenzenes are a cornerstone class of compounds, pivotal in the synthesis of pharmaceuticals, agrochemicals, dyes, and as precursors to energetic materials. A fundamental understanding of their stability, reactivity, and potential hazards is critically dependent on accurate thermochemical data. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for determining key thermochemical properties of these compounds, including enthalpies of formation, combustion, sublimation, and fusion. We delve into the causality behind the selection of various experimental techniques, from classical combustion calorimetry to modern thermal analysis and vapor pressure measurement methods. Furthermore, we explore the synergistic role of computational chemistry in predicting these properties, offering a powerful tool for screening and understanding molecules that may be hazardous or synthetically challenging. By integrating detailed protocols, data analysis, and an exploration of structure-property relationships, this document serves as a practical reference for generating and interpreting the essential thermochemical data that underpins safe and effective chemical innovation.

The Critical Role of Thermochemistry in Nitroaromatic Chemistry

The energetic potential and reactivity of substituted nitrobenzenes are encoded in their thermodynamics. The enthalpy of formation (ΔfH°), for example, is a direct measure of a molecule's intrinsic stability relative to its constituent elements. A less negative or positive enthalpy of formation often indicates a higher energy content and potentially greater reactivity or decomposition hazard. This is particularly relevant in drug development, where thermal stability is a key parameter for process safety, and in the field of energetic materials, where energy release is the desired function.[1]

Thermodynamic parameters are essential for:

-

Hazard Assessment: Predicting thermal stability and decomposition pathways is crucial for safe handling, storage, and scale-up of chemical processes involving nitroaromatics.[1][2][3]

-

Process Optimization: Understanding reaction thermodynamics helps in optimizing synthetic routes, such as nitration or functional group modification, by quantifying whether reactions are favorable.[4]

-

Predicting Physical Properties: Phase transition enthalpies (fusion, vaporization, sublimation) govern properties like solubility, vapor pressure, and environmental fate, which are critical for formulation and environmental impact assessment.[4][5]

-

Structure-Property Relationship (SPR) Analysis: Systematically collected thermochemical data allows for the development of predictive models based on molecular structure, enabling the rational design of new molecules with desired properties.[4][6]

This guide bridges the gap between theoretical concepts and practical application, providing the necessary framework for both experimental determination and computational validation of these vital parameters.

Foundational Thermochemical Properties

A molecule's thermochemical profile is defined by several key enthalpies that describe the energy changes associated with its formation and phase transitions.

-

Standard Enthalpy of Formation (ΔfH°): This is the enthalpy change when one mole of a substance is formed from its constituent elements in their most stable states at standard conditions (298.15 K and 1 bar). It is the cornerstone of thermochemical calculations.[7][8]

-

Standard Enthalpy of Combustion (ΔcH°): This represents the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For organic compounds containing C, H, N, and O, the products are CO₂, H₂O(l), and N₂(g). It is experimentally accessible and directly linked to the enthalpy of formation through Hess's Law.[9][10][11]

-

Standard Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of a substance from a solid to a gaseous state at constant temperature and pressure.[5]

-

Standard Enthalpy of Vaporization (ΔvapH°): The heat required to transform one mole of a substance from a liquid to a gaseous state.[5][12]

-

Standard Enthalpy of Fusion (ΔfusH°): The heat required to transform one mole of a substance from a solid to a liquid state at its melting point.

These properties are interconnected, as illustrated by the thermodynamic cycle below, providing a self-validating framework for experimental data. For instance, at a given temperature, the enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization.

Caption: Experimental workflow for the Knudsen effusion method.

Method 2: Transpiration

In the transpiration method, a stream of inert gas is passed over the sample at a controlled flow rate and temperature. The gas becomes saturated with the sample's vapor. The amount of substance transported by the gas is then determined (e.g., by gravimetry or chromatography), from which the partial pressure can be calculated. [4]This method is also highly reliable for determining sublimation and vaporization enthalpies.

Computational Thermochemistry: The Predictive Power of Theory

While experimental methods provide benchmark data, computational chemistry offers a complementary and predictive approach. It is invaluable for estimating the thermochemical properties of novel, unstable, or hazardous compounds without the need for synthesis and handling. [13][14] Expert Insight: The accuracy of computational methods is highly dependent on the chosen level of theory and the use of error-cancellation procedures. For reliable enthalpies of formation, high-level ab initio methods combined with isodesmic reaction schemes are the gold standard. [14][15]

High-Accuracy Ab Initio Methods

Methods like the Gaussian-n (e.g., G4) theories are composite procedures designed to approximate very high-level calculations at a manageable computational cost. [8][15]They can often predict enthalpies of formation to within "chemical accuracy" (± 4-5 kJ/mol), making them powerful tools for validating or challenging experimental results. [14][15]

Isodesmic Reaction Schemes: A Self-Validating Computational Protocol

A major challenge in quantum chemistry is the large absolute error in calculated total energies. Isodesmic and isogyric reactions are hypothetical, balanced reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.

Causality: By constructing such a reaction, the large, systematic errors associated with the theoretical description of specific bond types tend to cancel out. The calculated enthalpy of this hypothetical reaction is therefore much more accurate than an enthalpy calculated from atomization energies. If the experimental enthalpies of formation are known for all other species in the isodesmic reaction, the unknown enthalpy of the target molecule can be determined with high confidence. [15]

Density Functional Theory (DFT)

DFT offers a favorable balance of accuracy and computational cost, making it suitable for larger substituted nitrobenzenes. [13]While generally less accurate than G4 theory for absolute enthalpies of formation, it is excellent for calculating reaction energies, activation barriers, and trends within a series of related compounds. [16]

Group Additivity (GA)

This empirical method estimates thermochemical properties by summing pre-assigned values for individual atoms or functional groups. [4]While less accurate, it provides a rapid and straightforward way to estimate properties and is particularly useful for identifying outliers in experimental datasets. The "centerpiece" approach, where substituents are added to a well-characterized core molecule like benzoic acid, improves the accuracy of GA methods. [4]

Data Synthesis: Thermochemical Properties of Selected Nitrobenzenes

The following tables summarize key thermochemical data for representative substituted nitrobenzenes, compiled from various experimental and computational studies. These values illustrate the influence of substituents on stability and volatility.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m) at 298.15 K (kJ/mol)

| Compound | Formula | Phase | Experimental ΔfH°m | Computational ΔfH°m (Method) | Reference |

| Nitrobenzene | C₆H₅NO₂ | liquid | 12.2 ± 0.6 | - | [17] |

| Nitrobenzene | C₆H₅NO₂ | gas | 61.5 ± 1.4 | 62.8 (Isodesmic) | [15][18] |

| 2-Nitrotoluene | C₇H₇NO₂ | liquid | -33.5 ± 1.3 | - | [4] |

| 3-Nitrotoluene | C₇H₇NO₂ | liquid | -15.5 ± 1.0 | - | [4] |

| 4-Nitrotoluene | C₇H₇NO₂ | liquid | -23.1 ± 0.9 | - | [4] |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | solid | 13.0 ± 1.2 | - | [1] |

| 2-Nitrophenol | C₆H₅NO₃ | solid | -153.2 ± 1.5 | - | [19] |

| 3-Nitrobenzoic Acid | C₇H₅NO₄ | solid | -389.5 ± 1.7 | - | [2] |

Table 2: Standard Molar Enthalpies of Phase Transition at 298.15 K (kJ/mol)

| Compound | Transition | Experimental ΔH° | Method | Reference |

| Nitrobenzene | Vaporization | 55.4 ± 0.2 | Calorimetry | [20] |

| 2-Nitrophenol | Sublimation | 81.3 ± 0.5 | KEMS | [19] |

| 3-Nitrophenol | Sublimation | 95.8 ± 0.6 | KEMS | [19] |

| 4-Nitrophenol | Sublimation | 99.4 ± 0.6 | KEMS | [19] |

| 2-Nitrobenzoic Acid | Sublimation | 115.0 ± 0.9 | Knudsen Effusion | [4] |

| 3-Nitrobenzoic Acid | Sublimation | 122.9 ± 1.0 | Knudsen Effusion | [4] |

| 4-Nitrobenzoic Acid | Sublimation | 126.9 ± 1.0 | Knudsen Effusion | [4] |

Conclusion: An Integrated Approach for Reliable Data

Accurate thermochemical data for substituted nitrobenzenes is indispensable for both fundamental research and industrial application. This guide has demonstrated that a robust understanding is not achieved through a single method, but through an integrated approach. High-quality experimental measurements from techniques like combustion calorimetry, DSC, and Knudsen effusion provide the benchmark values. These are, in turn, supported and extended by high-level computational methods, which offer predictive power and mechanistic insight. The synergy between experiment and theory provides a self-validating system, ensuring the trustworthiness and reliability of the data used to drive innovation and ensure safety in the chemical sciences.

References

-

Bannan, T. J., et al. (2020). Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry. Atmospheric Chemistry and Physics. Available at: [Link]

-

Gao, H., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials. Available at: [Link]

-

Bannan, T., et al. (2020). Measured solid state and sub-cooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry. University of Manchester Research Explorer. Available at: [Link]

-

Ferraz, J. M. S., et al. (2023). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid?. ChemPlusChem. Available at: [Link]

-

Maksimov, J., et al. (2022). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Silva Ferraz, J. M., et al. (2023). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid?. Semantic Scholar. Available at: [Link]

-

Rinkenbach, W. H. (1930). The Heats of Combustion and Formation of Aromatic Nitro Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Zherikova, K. V., & Verevkin, S. P. (2016). New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetry. The Journal of Chemical Thermodynamics. Available at: [Link]

-

Yang, Y., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. Available at: [Link]

-

Pragolab. Vapor Pressure Analyzer. Available at: [Link]

-

University of Wisconsin-Madison. (2022). Knudsen Effusion. Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, nitro- (CAS 98-95-3). Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, nitro- Phase change data. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. Nitrobenzene. PubChem. Available at: [Link]

-

Argonne National Laboratory. (2014). Nitrobenzene Enthalpy of Formation (cr,l). Active Thermochemical Tables (ATcT). Available at: [Link]

-

Argonne National Laboratory. (2014). Nitrobenzene Enthalpy of Formation (g). Active Thermochemical Tables (ATcT). Available at: [Link]

-

Suntsova, M. A., & Dorofeeva, O. V. (2017). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. ResearchGate. Available at: [Link]

-

Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. Available at: [Link]

-

Pop, A., et al. (2019). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]

-

NIST/TRC. (2012). nitrobenzene -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Available at: [Link]

-

University of California, Davis. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Available at: [Link]

-

National Bureau of Standards. (1923). Heats of combustion of organic compounds. NIST Technical Series Publications. Available at: [Link]

-

Curtiss, L. A., et al. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Błażej, S., & Mąkosza, M. (2023). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Enthalpy of vaporization. Available at: [Link]

-

Wu, J., et al. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds. Scientific Data. Available at: [Link]

-

Van der Spek, T., et al. (2022). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules. Available at: [Link]

-

Alecu, I. M., & Marshall, P. (2014). Computational Study of the Thermochemistry of N2O5 and the Kinetics of the Reaction N2O5 + H2O → 2 HNO3. The Journal of Physical Chemistry A. Available at: [Link]

-

T-Raissi, A., & V-Nguyen, L. (2021). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Omega. Available at: [Link]

-

Rojas-Ríos, J. A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Available at: [Link]

-

Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?. Available at: [Link]

-

Verevkin, S. P., et al. (2018). Aliphatic nitroalkanes: Evaluation of thermochemical data with complementary experimental and computational methods. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Measuring the Enthalpy Change. Available at: [Link]

-

Nadin, G., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

-

Chickos, J. S., & Hanshaw, W. (2004). Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons. Liquid-Vapor Pressure Isotope Effects. Journal of Chemical & Engineering Data. Available at: [Link]

-

Nadin, G., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino Institutional Research Information System. Available at: [Link]

Sources

- 1. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 6. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? | Semantic Scholar [semanticscholar.org]

- 7. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. reddit.com [reddit.com]

- 12. umsl.edu [umsl.edu]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00464G [pubs.rsc.org]

- 17. Benzene, nitro- [webbook.nist.gov]

- 18. atct.anl.gov [atct.anl.gov]

- 19. ACP - Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry [acp.copernicus.org]

- 20. Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Notes and Protocols: 1-Methoxy-4-nitrosobenzene as a Spin Trap in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 1-methoxy-4-nitrosobenzene, also known as p-nitrosoanisole, as a C-nitroso spin trap for the detection and characterization of transient free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. This guide delves into the underlying principles of spin trapping, the unique advantages and inherent limitations of C-nitroso compounds, and detailed protocols for the synthesis of p-nitrosoanisole and its application in EPR studies. Particular emphasis is placed on the interpretation of EPR spectra and the characterization of spin adducts formed with various radical species.

Introduction: The Imperative of Detecting Transient Radicals

In a multitude of biological and chemical processes, highly reactive and short-lived free radicals are generated as transient intermediates. These species play pivotal roles in a vast array of phenomena, from cellular signaling and enzymatic reactions to polymer degradation and atmospheric chemistry. Their fleeting existence, however, renders their direct detection a formidable challenge. Electron Paramagnetic Resonance (EPR) spectroscopy stands as the gold standard for the unambiguous detection of species with unpaired electrons, such as free radicals.[1][2] However, the low steady-state concentrations of most transient radicals often fall below the detection limit of conventional EPR.

Spin trapping has emerged as an indispensable technique to overcome this limitation.[1][2] This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a significantly more stable paramagnetic species, known as a spin adduct. This persistent radical can then accumulate to a concentration detectable by EPR. The hyperfine structure of the resulting EPR spectrum provides a unique fingerprint, enabling the identification of the originally trapped radical.[2]

The C-Nitroso Advantage: A Focus on this compound